molecular formula C8H8N2O3 B1598690 4-(Methylamino)-3-nitrobenzaldehyde CAS No. 42564-41-0

4-(Methylamino)-3-nitrobenzaldehyde

Cat. No. B1598690
CAS RN: 42564-41-0
M. Wt: 180.16 g/mol
InChI Key: PUJBBHWWDARUJE-UHFFFAOYSA-N
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Description

4-(Methylamino)-3-nitrobenzaldehyde, also known as 4-MNA, is an organic compound with a wide range of applications in scientific research. It is an aldehyde derivative of nitrobenzene, with a methyl group attached to the 4th position of the aromatic ring. 4-MNA is a yellowish-orange solid at room temperature, with a melting point of 122-124°C. It is soluble in many organic solvents, including ethanol, ether, and chloroform. 4-MNA has a wide range of uses in various scientific fields, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

4-(Methylamino)-3-nitrobenzaldehyde: is utilized in the synthesis of various pharmaceutical intermediates. Its chemical structure allows it to be a precursor in the formation of compounds that are essential for the development of therapeutic drugs. The nitro group, in particular, can undergo reduction reactions to form aniline derivatives, which are pivotal in the pharmaceutical industry .

Analytical Chemistry

In analytical chemistry, this compound can serve as a reagent for the detection and quantification of other substances. Its strong absorbance in the UV-visible spectrum makes it suitable for spectrophotometric analysis, aiding in the determination of compound concentrations within a mixture .

Material Science

The compound’s molecular structure, featuring both an amino and a nitro group, allows for its use in material science research. It can act as a building block for the synthesis of complex organic molecules that form part of novel materials with specific desired properties .

Dye and Pigment Production

4-(Methylamino)-3-nitrobenzaldehyde: can be used in the production of dyes and pigments. The presence of the nitro group can contribute to the creation of azo dyes, which are characterized by their vivid colors and are used in textile and ink industries .

Nanotechnology

This compound may find applications in nanotechnology, particularly in the functionalization of nanoparticles. Its molecular structure could potentially interact with the surface of nanoparticles, modifying their properties for use in various technological applications .

Catalysis

In the field of catalysis, 4-(Methylamino)-3-nitrobenzaldehyde could be used to synthesize catalysts or as a ligand in transition metal complexes. These complexes can accelerate chemical reactions, which is crucial in industrial processes .

Environmental Science

The compound’s ability to react with various pollutants could be harnessed in environmental science. It could be used in the development of sensors or systems for the detection and neutralization of harmful environmental agents .

Biochemistry Research

Lastly, in biochemistry research, 4-(Methylamino)-3-nitrobenzaldehyde might be used as a molecular probe. Its structure could allow it to bind to specific proteins or DNA sequences, aiding in the study of biological processes and molecular interactions .

properties

IUPAC Name

4-(methylamino)-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-9-7-3-2-6(5-11)4-8(7)10(12)13/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJBBHWWDARUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397374
Record name 4-(methylamino)-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)-3-nitrobenzaldehyde

CAS RN

42564-41-0
Record name 4-(methylamino)-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42564-41-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-Chloro-3-nitro-benzaldehyde is reacted with methylamine to yield 4-(methylamino)-3-nitrobenzaldehyde (8) which is then reduced by NaBH4 to N-methyl-4-hydroxymethyl-2-nitroaniline (9). Reaction of SOCl2 with 8 will give N-methyl-4-chloromethyl-2-nitroaniline (10). Structures of 8, 9 and 10 may be characterized by 1H NMR and elemental analysis. 10 is used as an electrophile to react with sodium CD alkoxide (11) to yield 2-O-(4-methylamino-3-nitro) benzyl-β-CD (12). The addition of 10 to 11 is a novel method for mono-functionalizing the 2-position of CD's (Rong, P., and D'Souza, V. T., Tetrahedron Lett., 31:4275 (1990)). 12 is hydrogenated by agents such as H2 /Pd, H2 /Pt, H2 /Ni, Sn/HCl, Fe/HCl and Zn/HCl, and then condensed with alloxan monohydrate to yield 2-flavo-CD (13). Compounds 11 and 12 can be characterized by 1H and 13C NRM. 2-Flavo-α-CD, β-CD and γ-CD may be synthesized by the same method. ##STR12##
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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